molecular formula C24H22N6O B1227322 2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole

2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole

Cat. No. B1227322
M. Wt: 410.5 g/mol
InChI Key: WOASUTLIZIBWDW-UHFFFAOYSA-N
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Description

2,5-bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Applications in Polymer Synthesis

2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole and related compounds have been utilized in the synthesis of various polymers. For instance, Hamciuc et al. (2005) reported the creation of poly(1,3,4-oxadiazole-imide)s incorporating dimethylsilane units using this oxadiazole compound. These polymers exhibited high solubility in polar organic solvents and demonstrated high thermal stability, with decomposition temperatures above 415°C. They also showed fluorescence properties in specific solvents, making them potentially useful for optical applications (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).

Optical and Electronic Properties

He et al. (2009) synthesized novel 2,5-bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles, demonstrating their potential in organic optical materials due to their UV-Vis absorption and fluorescence emission spectra. This research highlights the role of 1,3,4-oxadiazole derivatives in the development of materials with unique optical properties (He, Zhu, Yang, Hu, & Cao, 2009).

Liquid Crystal Polymers

Chai et al. (2007) worked on synthesizing mesogen-jacketed liquid crystalline polymers containing 1,3,4-oxadiazole-based side chains. These materials exhibited distinct phase structures and transitions, offering potential applications in the field of advanced materials, especially in display technologies (Chai et al., 2007).

Corrosion Inhibition

Bentiss et al. (2004) studied the effectiveness of 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in acidic media. This research highlights the potential application of oxadiazole derivatives in protecting metals against corrosion, which is crucial in industrial processes (Bentiss, Traisnel, Vezin, Hildebrand, & Lagrenée, 2004).

Cytotoxicity and DNA Binding

Purohit et al. (2011) explored the cytotoxicity of bis-1,3,4-oxadiazoles and bis-pyrazoles derived from specific oxadiazole compounds. They also conducted DNA binding studies, indicating the relevance of these compounds in biological research, particularly in developing potential therapeutic agents (Purohit, Prasad, & Yergeri C. Mayur, 2011).

Fluorescent Chemosensors

Zhou et al. (2005) synthesized novel polyphenylenes containing phenol-substituted oxadiazole moieties, which acted as fluorescent chemosensors for fluoride ion. These polymers showed high sensitivity and selectivity, suggesting their use in environmental monitoring and analytical chemistry (Zhou, Cheng, Wang, Jing, & Wang, 2005).

properties

Product Name

2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole

Molecular Formula

C24H22N6O

Molecular Weight

410.5 g/mol

IUPAC Name

2,5-bis(3,5-dimethyl-1-phenylpyrazol-4-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C24H22N6O/c1-15-21(17(3)29(27-15)19-11-7-5-8-12-19)23-25-26-24(31-23)22-16(2)28-30(18(22)4)20-13-9-6-10-14-20/h5-14H,1-4H3

InChI Key

WOASUTLIZIBWDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NN=C(O3)C4=C(N(N=C4C)C5=CC=CC=C5)C

solubility

0.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole
Reactant of Route 2
2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole
Reactant of Route 3
2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole
Reactant of Route 4
2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole
Reactant of Route 5
2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole
Reactant of Route 6
2,5-Bis(3,5-dimethyl-1-phenyl-4-pyrazolyl)-1,3,4-oxadiazole

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